molecular formula C18H31NO4 B12078987 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12078987
M. Wt: 325.4 g/mol
InChI Key: ZAZSDJUAMZKSBM-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the Boc group. The process begins with the reaction of cyclopentylmethylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine, which is then coupled with cyclohexanecarboxylic acid under peptide coupling conditions .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves the use of automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc group is removed using trifluoroacetic acid (TFA) and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, HCl in dioxane

    Coupling: DIC, HOBt, triethylamine

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are used in various biological and chemical applications .

Scientific Research Applications

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is unique due to its specific structure, which combines a cyclopentylmethyl group with a cyclohexanecarboxylic acid moiety. This combination provides distinct steric and electronic properties that are advantageous in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(12-13-6-4-5-7-13)15-10-8-14(9-11-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21)

InChI Key

ZAZSDJUAMZKSBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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